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The table below summarizes the available quantitative data for BIIB028 and other Hsp90 inhibitors for a

direct comparison.

Maximum
. o Common Key Reported
Inhibitor Clinical Tolerated . .
Adverse Pharmacodynamic Clinical
(Class) Phase Dose .
Events (AEs) (PD) Effects Activity
(MTD)
BIIB028 Phase | 144 mg/m2  Fatigue (46%), t Hsp70 in PBMCs; |  Stable
(Synthetic, N- [1] (IV, twice diarrhea (44%), circulating HER2- disease >24
terminal) weekly) [1] nausea (44%), ECD [1] weeks in
vomiting (29%) 12% of
[1] patients [1]
17-AAG Phase I/lI Information  Information not Degradation of HIF- Clinical
(Tanespimycin) [2] not in in sources 1la, HER2, etc. [3] activity in
(Ansamycin) sources melanoma,
breast,
prostate
cancer [2]
© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s547871?utm_src=pdf-body
https://www.smolecule.com/products/s547871?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pubmed.ncbi.nlm.nih.gov/17259553/
https://bmccancer.biomedcentral.com/articles/10.1186/1471-2407-11-520
https://pubmed.ncbi.nlm.nih.gov/17259553/
https://www.smolecule.com/products/s547871?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison
Specifications & Pricing

Inhibitor
(Class)

PU-H71 (Purine-
based)

Ganetespib
(Resorcinol)

NDNB1182
(Hsp90p-
selective)

Detailed Clinical Profile of BlIB028

Clinical
Phase

Phase I/l

[4]

Phase
/111 [5]

Preclinical

[6]

Maximum
Tolerated
Dose
(MTD)

Information
not in
sources

Information
not in
sources

Not
applicable

Common
Adverse
Events (AEs)

Information not
in sources

Information not
in sources

Preclinical
safety
assessment in
cardiomyocytes

[6]

Key
Pharmacodynamic
(PD) Effects

Targets tumor-
enriched Hsp90
complex; inhibits
PIBK/AKT/mTOR
signaling [4]

Disrupts multiple
oncogenic pathways
(e.g., HER2, ALK) [5]

Avoids Hsp70
induction; enhances
immune checkpoint
therapy in vivo [6]

Reported
Clinical
Activity

Preclinical
activity in
Burkitt
lymphoma
models [4]

Activity in
breast,

lung, gastric
cancer, and
AML
models [5]

Avoids
cardio- and
ocular-
toxicity of
pan-
inhibitors in
vitro [6]

The Phase I study of BIIB028 (NCT00985529) provides the most comprehensive dataset for this compound.

e Trial Design: The study employed a standard 3+3 dose-escalation design in patients with refractory

metastatic or locally advanced solid tumors. BIIB028 was administered intravenously twice a week in
21-day cycles, with a starting dose of 6 mg/mz2 [1].
¢ Safety and Tolerability: The dose-limiting toxicities (DLTs) observed were syncope (n=1) and fatigue
(n=1). Most toxicities were Grade 1-2, and the drug was generally well-tolerated, leading to an MTD
of 144 mg/m?2 [1].
e Pharmacokinetics/IPharmacodynamics (PK/PD): The study demonstrated a dose-dependent
increase in plasma exposure for both the prodrug (BIIB028/CF3647) and its active metabolite
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(CF2772), with half-lives of 0.5 and 2.1 hours, respectively. Critically, PD analyses confirmed on-
target engagement, showing significant increases in Hsp70 in peripheral blood mononuclear cells
(PBMCs) and decreased circulating HER2 extracellular domain at dose levels 248 mg/m2 [1].

o Efficacy Signal: While no partial or complete responses were observed, 12% of patients (5 out of 41)
achieved stable disease for at least 24 weeks (8 cycles), with two patients experiencing prolonged
stable disease for 12.5 and 19 months [1].

Mechanisms of Action and Key Challenges

Hsp90 inhibitors share a common overarching mechanism but differ in their chemical structures, specific

binding, and downstream effects.

¢ Unifying Mechanism: Hsp90 is a molecular chaperone that facilitates the folding, stability, and
activation of over 400 "client proteins," many of which are oncogenic drivers (e.g., HER2, EGFR, AKT,
BRAF, HIF-10) [7] [8] [2]. By binding to Hsp90's N-terminal ATP-binding pocket, these inhibitors
disrupt the chaperone cycle, leading to the proteasomal degradation of these client proteins and the
simultaneous induction of Hsp70 [1] [7].

e Challenge of Toxicity: A major hurdle for first-generation Hsp90 pan-inhibitors (which inhibit all four
Hsp90 isoforms) has been on-target toxicity, particularly ocular toxicity and cardiotoxicity (linked to
inhibition of the Hsp90a isoform and disruption of the hERG channel) [6]. This has been a significant
factor in their limited clinical success [7] [8] [6].

¢ Next-Generation Strategies: Recent research focuses on overcoming these challenges. Key
strategies include developing isoform-selective inhibitors like NDNB1182 (Hsp90[-selective),
which has shown a promising ability to avoid cardiotoxicity in preclinical models [6], and agents like
PU-H71, which are reported to preferentially target the functionally distinct, tumor-enriched pool of
Hsp90 (the "epichaperome”) [4].

The following diagram illustrates the core mechanism of N-terminal Hsp90 inhibitors and the key

differentiators for next-generation candidates.

Interpretation and Research Implications

e BIIB028's Profile: The data positions BIIB028 as a well-tolerated Hsp90 inhibitor with clear, dose-
dependent target engagement and a signal of cytostatic clinical activity (prolonged stable disease) in
a heavily pre-treated population [1]. Its development appears to have halted after Phase |I.

e The Broader Landscape: The lack of approved Hsp90 inhibitors underscores the difficulty of
achieving a sufficient therapeutic window with pan-inhibitors. The field's direction is now shifting

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://www.spandidos-publications.com/10.3892/or.2022.8443?
https://pmc.ncbi.nlm.nih.gov/articles/PMC9685368/
https://pubmed.ncbi.nlm.nih.gov/17259553/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://www.spandidos-publications.com/10.3892/or.2022.8443?
https://www.nature.com/articles/s41598-025-86647-y
https://www.spandidos-publications.com/10.3892/or.2022.8443?
https://pmc.ncbi.nlm.nih.gov/articles/PMC9685368/
https://www.nature.com/articles/s41598-025-86647-y
https://www.nature.com/articles/s41598-025-86647-y
https://pmc.ncbi.nlm.nih.gov/articles/PMC5587381/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935614/
https://www.smolecule.com/products/s547871?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

toward more sophisticated approaches, such as isoform selectivity to mitigate toxicity and
combination therapies to enhance efficacy [4] [8] [6].

e Data Limitations: A comprehensive cross-trial comparison is challenging due to differing study
populations, designs, and endpoints. The quantitative data for other inhibitors in the table was not
available in the retrieved search results.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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